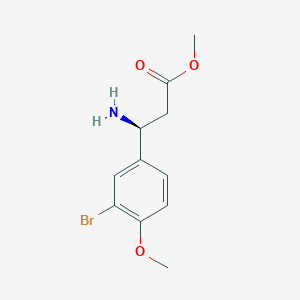

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate

Description

Methyl (S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate (CAS: 1213543-18-0) is a chiral amino acid ester derivative with a molecular weight of 288.14 g/mol and a purity of ≥98% . Its structure features a propanoate backbone substituted with a 3-bromo-4-methoxyphenyl group at the β-amino position. The bromine atom and methoxy group on the aromatic ring contribute to its distinct electronic and steric properties, which are critical for interactions in biological systems. This compound is typically synthesized via the Rodionov reaction, a method used to prepare β-amino acid esters from aldehydes and malonic esters, followed by esterification (as seen in analogous compounds) .

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |

InChI Key |

IYVWGBFPKXXSJG-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and methyl acrylate.

Formation of Intermediate: The initial step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate compound.

Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.

Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 3-amino-3-arylpropanoate esters. Key analogues and their differentiating features are summarized below:

Key Differentiators

Thiazole-containing derivatives (e.g., compounds from ) exhibit distinct pharmacodynamic profiles due to heterocyclic motifs, which improve conformational rigidity and lipophilicity .

Ester Group Variation: Methyl esters (as in the target compound) generally offer lower solubility but higher metabolic stability compared to ethyl esters (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate) .

- Integrin antagonists: Ethyl/methyl 3-amino-3-arylpropanoates are optimized for αvβ6 integrin inhibition, critical in pulmonary fibrosis .

- Antimycobacterial agents : Thiazole-linked analogues demonstrate activity against Mycobacterium tuberculosis via interactions with bacterial biomolecules .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl | Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate |

|---|---|---|---|

| Molecular Weight | 288.14 | 265.69 | 276.10 |

| Purity | ≥98% | ≥95% | Not specified |

| Key Substituents | 3-Bromo, 4-methoxy | 2,4-Difluoro | 4-Bromo, 3-fluoro |

| Solubility | Low (methyl ester) | Moderate (ethyl ester) | Likely low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanoate, and how are stereochemical outcomes controlled?

- Answer : The compound is typically synthesized via multi-step processes. A validated method involves the Rodionov reaction , where a substituted benzaldehyde undergoes condensation with glycine methyl ester, followed by stereoselective reduction to introduce the (S)-configuration . Key steps include:

- Bromination : Introducing bromine at the phenyl ring’s 3-position under electrophilic substitution conditions.

- Chiral resolution : Use of chiral catalysts (e.g., L-proline) or enzymatic methods to ensure enantiomeric purity .

- Esterification : Methanol and acid catalysis to form the methyl ester.

- Critical parameters : Temperature control (0–5°C for amination), solvent polarity (DMF for amination), and purification via recrystallization .

Q. How is the compound characterized, and what analytical techniques are prioritized?

- Answer :

- NMR spectroscopy : Confirms regiochemistry (e.g., bromine substitution at C3) and stereochemistry (via NOE experiments) .

- HPLC/MS : Validates purity (>98%) and monitors reaction progress .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers .

- Melting point and solubility : Determined via differential scanning calorimetry (DSC) and partition coefficient (logP) analysis .

Q. What are the key physicochemical properties of this compound?

- Answer :

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. inactivity) be resolved for this compound?

- Answer : Discrepancies often arise from:

- Cell line variability : Test in multiple lines (e.g., LNCaP vs. PC-3) and validate via dose-response curves .

- Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation in certain assays .

- Off-target effects : Use siRNA knockdown or competitive binding assays to confirm target specificity .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., nitro vs. methoxy substituents) to identify SAR trends .

Q. What strategies optimize stereochemical purity during large-scale synthesis?

- Answer :

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) .

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to racemize undesired enantiomers during esterification .

- Crystallization-induced diastereomer resolution : Separate diastereomeric salts using tartaric acid derivatives .

Q. How does the bromine-methoxy substitution pattern influence reactivity in nucleophilic aromatic substitution?

- Answer :

- Electron-withdrawing effects : Bromine at C3 deactivates the ring, directing nucleophiles to C2/C4 positions.

- Methoxy group : Ortho/para-directing but sterically hinders C2 substitution.

- Case study : Reaction with piperidine yields C4-substituted derivatives in 65% yield under microwave irradiation (120°C, DMF) .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

- Answer :

- Surface plasmon resonance (SPR) : Measures binding kinetics (KD) to receptors like G-protein-coupled receptors .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Molecular docking : Predicts binding poses using software (e.g., AutoDock Vina) and cross-validates with mutagenesis studies .

Key Challenges & Recommendations

- Stereochemical drift : Monitor via periodic chiral HPLC during prolonged reactions .

- Low solubility : Use co-solvents (e.g., PEG-400) or prodrug strategies for in vivo studies .

- Contradictory bioactivity : Pre-screen compounds in 3D cell cultures or patient-derived organoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.